Methyl 2-(3-bromophenyl)-3-oxopropanoate
Description
Methyl 2-(3-bromophenyl)-3-oxopropanoate is a β-ketoester derivative featuring a 3-bromophenyl substituent at the 2-position and a methyl ester group at the terminal carbonyl. This compound belongs to a broader class of alkylidene β-ketoesters, which are pivotal intermediates in organic synthesis due to their versatility in cyclization, alkylation, and conjugate addition reactions. The presence of the bromine atom at the 3-position on the phenyl ring enhances electronic effects, influencing reactivity in cross-coupling or nucleophilic substitution reactions.
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBRNEDFRUYQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Halogen Type and Position
The position and identity of halogen substituents significantly impact reactivity and physical properties. For example:
- Methyl 2-(3-bromocyclohexyl)-3-(furan-2-yl)-3-oxopropanoate (2j): Synthesized using FeBr₃, this cyclohexyl-brominated analog achieves a high yield (90%) due to the electrophilic bromination’s efficiency .
- 3-(3-Bromophenyl)-3-oxopropanoic acid: The absence of an ester group (replaced by a carboxylic acid) increases polarity and hydrogen-bonding capacity, altering solubility and biological activity .
Data Table 1: Impact of Halogen Substitution
Key Insight : Brominated derivatives generally exhibit higher yields than chlorinated or iodinated analogs in FeX₃-catalyzed reactions, likely due to balanced electrophilicity and leaving-group ability .
Ester Group Variations
The choice of ester (methyl vs. ethyl) influences steric and electronic properties:
- Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate (4bf): The ethyl group enhances lipophilicity, which may improve membrane permeability in pharmacological applications .
Physicochemical and Spectroscopic Properties
- Solid-State Stability : Brominated compounds (e.g., 2j) often form stable crystalline solids, whereas chlorinated analogs (e.g., 2h) are oily, indicating halogen-dependent crystallization tendencies .
- Spectroscopic Confirmation : All analogs in were validated via ¹H/¹³C NMR and HRMS, with IR spectra confirming ketone and ester carbonyl stretches (~1700-1750 cm⁻¹) .
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